Welcome to the BenchChem Online Store!
molecular formula C14H13FN2O2S B8359656 N-[5-(4-Acetyl-3-fluoro-phenyl)-4-methyl-thiazol-2-yl]-acetamide

N-[5-(4-Acetyl-3-fluoro-phenyl)-4-methyl-thiazol-2-yl]-acetamide

Cat. No. B8359656
M. Wt: 292.33 g/mol
InChI Key: AOAHAUDJKBUWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07799810B2

Procedure details

Dry, degassed DMF (25 ml) is added to 1-(4-bromo-2-fluoro-phenyl)-ethanone (WO 2003095441) (1.25 g, 5.76 mmol), N-(4-methyl-thiazol-2-yl)-acetamide (0.75 g, 4.80 mmol), Bis (tri-t-butylphosphine) palladium (0) (0.245 g, 0.48 mmol) and caesium carbonate (3.13 g, 9.60 mmol), and the reaction mixture heated to 150° C. for 4 hours. The reaction mixture is filtered through celite and the filtrate reduced in vacuo. Purification of the crude product by chromatography on silica eluting with 2:1 iso-hexane:EtOAc affords the title compound as a yellow solid. (MH+) 293.25
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
0.245 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([F:11])[CH:3]=1.[CH3:12][C:13]1[N:14]=[C:15]([NH:18][C:19](=[O:21])[CH3:20])[S:16][CH:17]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([C:17]2[S:16][C:15]([NH:18][C:19](=[O:21])[CH3:20])=[N:14][C:13]=2[CH3:12])=[CH:3][C:4]=1[F:11])(=[O:10])[CH3:9] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C)=O)F
Name
Quantity
0.75 g
Type
reactant
Smiles
CC=1N=C(SC1)NC(C)=O
Name
caesium carbonate
Quantity
3.13 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.245 g
Type
catalyst
Smiles
[Pd].C(C)(C)(C)P(C(C)(C)C)C(C)(C)C.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dry
CUSTOM
Type
CUSTOM
Details
degassed DMF (25 ml)
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through celite
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by chromatography on silica eluting with 2:1 iso-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C=C(C=C1)C1=C(N=C(S1)NC(C)=O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.